molecular formula C14H25ClN4 B5557987 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride

1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride

Cat. No. B5557987
M. Wt: 284.83 g/mol
InChI Key: NEQKQZLWKDSXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride, also known as BU99006, is a selective and potent antagonist of the 5-HT3 receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride acts as a selective antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel that mediates the effects of serotonin in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride reduces the release of neurotransmitters such as dopamine, norepinephrine, and glutamate, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. The compound has also been found to reduce drug-seeking behavior in animal models of addiction. 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride has been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic, noradrenergic, and glutamatergic systems. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride has several advantages for lab experiments, including its high potency and selectivity for the 5-HT3 receptor, which allows for precise manipulation of this receptor. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride also has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for research on 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride. One area of interest is the potential therapeutic applications of the compound in various neurological and psychiatric disorders. Another area of interest is the development of new analogs of 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride with improved pharmacokinetic properties and selectivity for the 5-HT3 receptor. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride on neurotransmitter systems and BDNF.

Synthesis Methods

1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, which are then coupled and deprotected to yield the final product. The purity and yield of the compound can be optimized by modifying the reaction conditions and purification methods.

Scientific Research Applications

1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. The compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride has also been investigated for its potential as a treatment for drug addiction, particularly for nicotine and alcohol dependence.

properties

IUPAC Name

1-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]azepan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN4/c1-2-3-7-13-17-12(14(15)18-13)10-19-8-5-4-6-11(16)9-19/h11H,2-10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQKQZLWKDSXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)CN2CCCCC(C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Butyl-5-chloro-1H-imidazol-4-YL)methyl]azepan-3-amine

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